molecular formula C9H7ClN2O B1598748 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 59719-19-6

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No. B1598748
CAS RN: 59719-19-6
M. Wt: 194.62 g/mol
InChI Key: NHTDROBHTXFJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a pyrazolone derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of CPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2, CPP may reduce the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
CPP has been shown to reduce inflammation and pain in various animal models, including rats and mice. It has also been found to reduce fever in rats. CPP has been investigated for its potential as a neuroprotective agent, with some studies suggesting that it may protect against neuronal damage in the brain. Additionally, CPP has been investigated for its potential as an inhibitor of cancer cell growth, with some studies suggesting that it may induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively low potency compared to other anti-inflammatory drugs and its limited bioavailability.

Future Directions

There are several future directions for research on CPP. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an inhibitor of cancer cell growth, with further studies needed to determine its efficacy and safety in this context. Additionally, further studies are needed to investigate the mechanism of action of CPP and to identify any potential side effects or limitations of its use.

Scientific Research Applications

CPP has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a neuroprotective agent and as an inhibitor of cancer cell growth. CPP has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

properties

IUPAC Name

3-(4-chlorophenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDROBHTXFJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406515
Record name 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

CAS RN

59719-19-6
Record name 5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 26 g (0.10 mol) of ethyl α-(4-chlorobenzoyl)isobutyrate, 10 g (0.20 mol) of hydrazine monohydrate and 200 ml of ethanol was heated under reflux for 18 hours. The reaction solution was concentrated under reduced pressure. The obtained crude product was washed successively with water, methanol-water and diethyl ether-n-hexane and then air dried, to give 16 g of the object compound as white crystals (yield 84%).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 2
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 5
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one
Reactant of Route 6
5-(4-Chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.